Modafinil Carboxylate Sulfone
Overview
Description
2-Benzhydrylsulfonylacetic acid is an organic compound with the chemical formula C15H14O3S. It is a white to pale yellow crystalline powder, soluble in alcohols and organic solvents but insoluble in water . This compound is commonly used as a reducing agent and catalyst in organic synthesis, and it serves as an intermediate in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzhydrylsulfonylacetic acid is typically synthesized by reacting benzyl halide with dimethyl sulfoxide in the presence of a base . The reaction conditions may vary, but the general procedure involves heating the reactants under reflux and then purifying the product through recrystallization.
Industrial Production Methods: In industrial settings, the production of 2-Benzhydrylsulfonylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylsulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can act as a reducing agent to hydrogenate ketones, aldehydes, and esters.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-Benzhydrylsulfonylacetic acid has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfonylacetic acid involves its ability to donate electrons and act as a reducing agent. It targets various molecular pathways, including the reduction of carbonyl groups in ketones and aldehydes. The compound’s sulfonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- 2-Benzhydrylsulfinylacetic acid
- Modafinil carboxylate
- Diphenylmethanesulfinylacetic acid
Comparison: 2-Benzhydrylsulfonylacetic acid is unique due to its specific reactivity and solubility properties. Unlike its sulfinyl counterparts, it is more stable and can participate in a broader range of chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it highly versatile in organic synthesis.
Properties
IUPAC Name |
2-benzhydrylsulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZDQKYJIHOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.